4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide)

Übersicht

Beschreibung

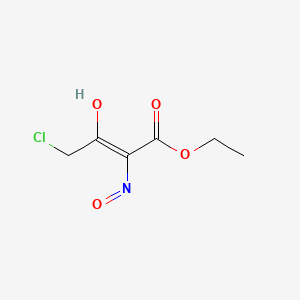

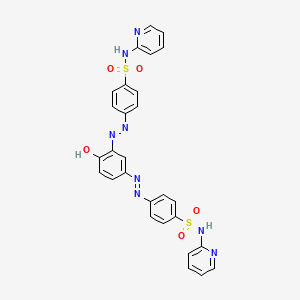

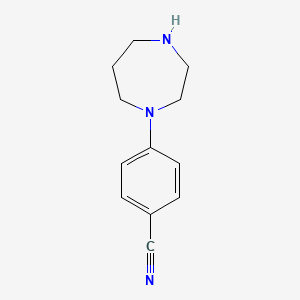

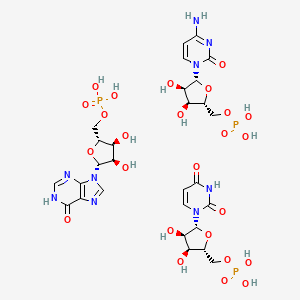

This compound, also known as Sulfasalazine specified impurity A [EP], has the molecular formula C28H22N8O5S2 . It has a molecular weight of 614.7 g/mol . The IUPAC name for this compound is 4-[[4-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]phenyl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains two diazenyl groups linking a 4-hydroxy-1,3-phenylene group and a pyridin-2-ylbenzenesulfonamide group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a XLogP3 value of 0.8, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has 3 hydrogen bond donors and 13 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

A study demonstrated the synthesis of a variety of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles) through cycloaddition processes, evaluating their antioxidant activities. Compounds with methoxy substituents on the aromatic ring displayed significant antioxidant activity, emphasizing the potential of specific structural modifications for enhanced biological efficacy (Lavanya, Padmavathi, & Padmaja, 2014).

Conducting Polymers from Low Oxidation Potential Monomers

Research on conducting polymers has explored derivatized bis(pyrrol-2-yl) arylenes for their low oxidation potentials and electrochemical polymerization, leading to polymers with stable conducting forms. This work highlights the importance of structural design in achieving desirable electronic properties in polymeric materials (Sotzing et al., 1996).

Synthesis of Arylthio-Substituted Compounds and Thermolysis

A study on the synthesis of arylthio-substituted 3,8-diphenyl-1,2-diazacycloocta-2,4,6,8-tetraenes and their thermolysis revealed the generation of various pyridine derivatives, offering insights into the thermal behavior and potential applications of such compounds in materials science and organic synthesis (Yogi et al., 1987).

Palladium Aryl Sulfonate Phosphine Catalysts

Research into palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene has provided valuable information on the development of efficient catalyst systems for polymer production, highlighting the role of ligand design in polymerization processes (Skupov et al., 2007).

Wirkmechanismus

- Cellular effects include enhanced chloride and bicarbonate secretion, resulting in softer stools and improved bowel function .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

IUPAC Name |

4-[[4-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]phenyl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N8O5S2/c37-26-16-11-22(33-31-20-7-12-23(13-8-20)42(38,39)35-27-5-1-3-17-29-27)19-25(26)34-32-21-9-14-24(15-10-21)43(40,41)36-28-6-2-4-18-30-28/h1-19,37H,(H,29,35)(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOKIDHOXLRZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N8O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide) | |

CAS RN |

1391062-35-3 | |

| Record name | 4,4'-((4-Hydroxy-1,3-phenylene)bis(diazenediyl))bis(N-(pyridin-2-yl)benzenesulfonamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)

![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)

![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)